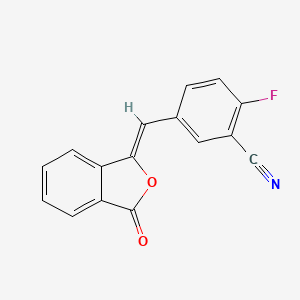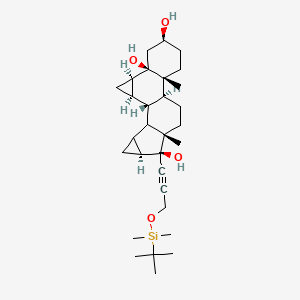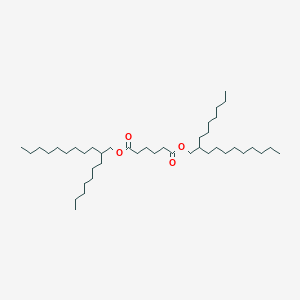
D-Valganciclovir chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valganciclovir Hydrochloride, also known as D-Valganciclovir Hydrochloride, is a useful research compound. Its molecular formula is C14H23ClN6O5 and its molecular weight is 390.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valganciclovir Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valganciclovir Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement des infections à cytomégalovirus (CMV)
Le D-Valganciclovir chlorhydrate est un agent antiviral utilisé pour traiter les infections à cytomégalovirus (CMV) chez les patients atteints du sida {svg_1}. Il agit en ralentissant la croissance du virus CMV {svg_2}.
2. Prévention des infections à CMV chez les receveurs de greffes d'organes Ce composé est également utilisé pour la prévention des infections à CMV chez les receveurs de greffes d'organes qui ont reçu un organe d'un donneur CMV-positif {svg_3}.
Traitement de la rétinite à CMV
Le this compound est indiqué pour le traitement de la rétinite à CMV chez les patients immunodéprimés {svg_4}. La rétinite à CMV est une infection opportuniste fréquente et une cause majeure de décès chez les patients atteints du syndrome d'immunodéficience acquise (SIDA) {svg_5}.
4. Développement de systèmes de libération de médicaments contrôlés de manière osmotique Des recherches ont été menées pour développer et évaluer des comprimés de pompe osmotique à cœur unique (SCOP) de this compound. Cela vise à réduire la fréquence d'administration et les effets secondaires associés {svg_6}.
5. Techniques analytiques pour l'analyse du this compound Diverses méthodes analytiques ont été développées pour l'estimation du this compound dans les formulations pharmaceutiques et les échantillons biologiques {svg_7}.
6. Méthode RP-HPLC indiquant la stabilité pour la détermination du this compound Une méthode RP-HPLC indiquant la stabilité a été développée pour la détermination du this compound {svg_8}.
Mécanisme D'action
Target of Action
D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .
Mode of Action
Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .
Pharmacokinetics
Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .
Result of Action
The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .
Action Environment
The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .
Safety and Hazards
Orientations Futures
Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .
Analyse Biochimique
Biochemical Properties
D-Valganciclovir Hydrochloride interacts with various enzymes and proteins in biochemical reactions. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . As an analogue of guanosine, ganciclovir gets incorporated into DNA, which cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Cellular Effects
D-Valganciclovir Hydrochloride has profound effects on various types of cells and cellular processes. It is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . Severe leukopenia, neutropenia, anemia, thrombocytopenia, pancytopenia, and bone marrow failure including aplastic anemia have been reported in patients treated with this compound .
Molecular Mechanism
The mechanism of action of D-Valganciclovir Hydrochloride is quite complex. It is a prodrug for ganciclovir and exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases . Ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Metabolic Pathways
D-Valganciclovir Hydrochloride is involved in certain metabolic pathways. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of valganciclovir is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Valganciclovir Hydrochloride involves the conversion of Valganciclovir to D-Valganciclovir followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ganciclovir", "L-Valine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with L-Valine in the presence of sodium hydroxide and methanol to form Valganciclovir.", "Step 2: Valganciclovir is then converted to D-Valganciclovir by selective hydrolysis of the acetyl group using sodium hydroxide in water.", "Step 3: Hydrochloric acid is added to D-Valganciclovir to form D-Valganciclovir Hydrochloride.", "Step 4: The product is then purified by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
1393911-57-3 |
Formule moléculaire |
C14H23ClN6O5 |
Poids moléculaire |
390.82 g/mol |
Nom IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1 |
Clé InChI |
ZORWARFPXPVJLW-ICLMXVQUSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
SMILES canonique |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Synonymes |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


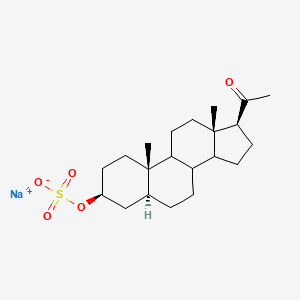
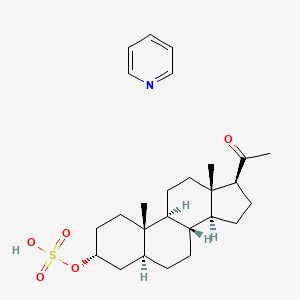
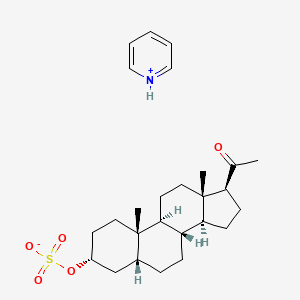
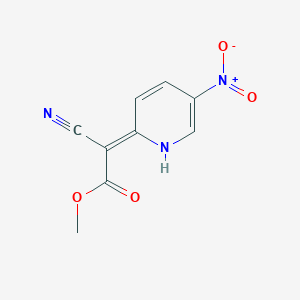

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
